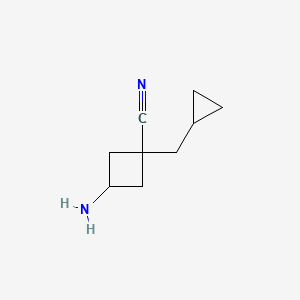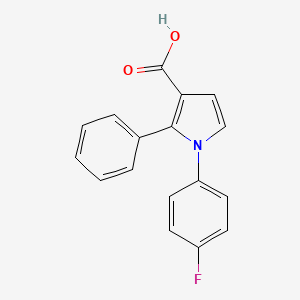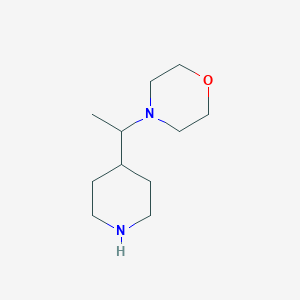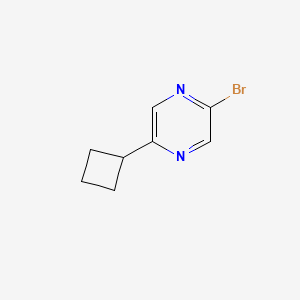
2-Bromo-5-cyclobutylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclobutylpyrazine is a chemical compound characterized by a bromine atom and a cyclobutyl group attached to a pyrazine ring. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclobutylpyrazine typically involves the bromination of cyclobutylpyrazine. This can be achieved through electrophilic aromatic substitution reactions where bromine acts as the electrophile. The reaction conditions often require a catalyst, such as iron(III) bromide, and are conducted under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors with continuous monitoring of reaction parameters. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-cyclobutylpyrazine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen-containing group, such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of cyclobutylpyrazine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Products include this compound oxide.
Reduction: The major product is cyclobutylpyrazine.
Substitution: Substituted pyrazines with various functional groups.
Applications De Recherche Scientifique
2-Bromo-5-cyclobutylpyrazine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Bromo-5-cyclobutylpyrazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
2-Bromopyrazine
2-Bromo-6-cyclobutylpyrazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
1086382-80-0 |
|---|---|
Formule moléculaire |
C8H9BrN2 |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
2-bromo-5-cyclobutylpyrazine |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-10-7(4-11-8)6-2-1-3-6/h4-6H,1-3H2 |
Clé InChI |
VNWBOWOJKOWMJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



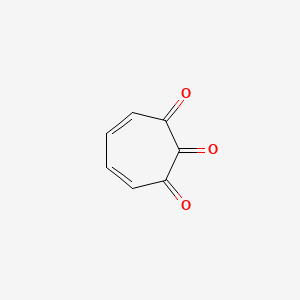
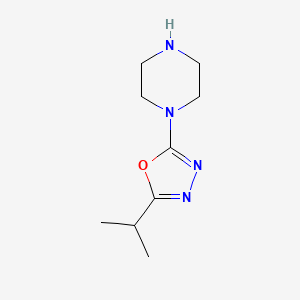
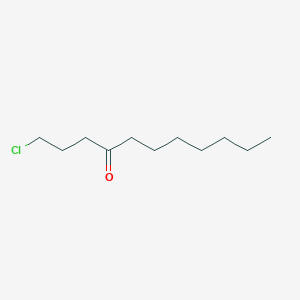

![4-phenyl-N-(4-pyrazolo[1,5-a]pyrimidin-7-yloxyphenyl)phthalazin-1-amine](/img/structure/B15357663.png)

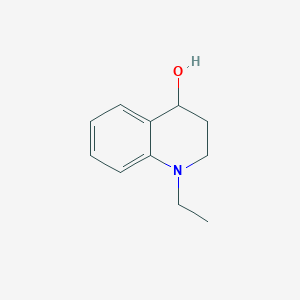
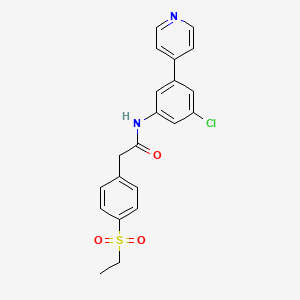
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B15357705.png)
